molecular formula C32H30N2O4 B1663379 Asterriquinone CAS No. 60696-52-8

Asterriquinone

Cat. No. B1663379
CAS RN: 60696-52-8
M. Wt: 506.6 g/mol
InChI Key: KMHWTYMNRHJTQG-UHFFFAOYSA-N
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Description

Asterriquinone is a natural product that is derived from the fungus Aspergillus terreus. This compound has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. The unique structure of asterriquinone has made it an attractive target for synthetic chemists, and several methods have been developed for its synthesis.

Scientific Research Applications

1. Pharmacological Properties and Biosynthesis

Asterriquinones are a class of metabolites derived from ascomycete fungi, notable for their pharmacological activities. They exhibit antiretroviral properties against the HIV virus, along with antitumor and antidiabetic effects. A key enzyme in their biosynthesis, TdiB, catalyzes the reverse prenylation in terrequinone A biosynthesis. This process involves transferring dimethylallyl diphosphate to the intermediate didemethylasterriquinone D to yield asterriquinone C-1 (Schneider, Weber, & Hoffmeister, 2008).

2. Anti-Diabetic Potential

Research has identified asterriquinone derivatives as promising candidates for orally available anti-diabetic drugs. These derivatives, particularly asterriquinone B1, exhibit selective tyrosine kinase activity towards the insulin receptor and lower glucose levels in diabetic rodent models. Their activity is attributed to both insulin-sensitizing and insulin mimetic effects, highlighting their potential as new anti-diabetic agents (Tanaka, 2001).

3. Neuroprotective Effects

Asterriquinones have been identified as small molecule activators of the nerve growth factor (NGF) receptor, offering neuroprotective benefits. Certain asterriquinone derivatives, like 1H5 and 5E5, demonstrate the ability to activate TrkA, the NGF receptor, and protect neurons from apoptosis. This suggests their potential utility in treating neurodegenerative diseases (Lin et al., 2007).

4. Antitumor and HIV Inhibitory Activities

Asterriquinones possess antitumor properties and inhibit HIV reverse transcriptase. Asterriquinone A1, in particular, has been shown to arrest the cell cycle in G1 and promote apoptotic cell death in cancer cells. Their broad spectrum of biological activities stems from their presence in various fungi, including Aspergillus terreus and Chaetomium sp. (Yadav et al., 2008).

5. Marine Fungi-Derived Neuroprotective Compounds

Recent studies on marine fungi-derived secondary metabolites, including asterriquinones, have shown significant neuroprotective influences. These compounds have been effective against neurotoxicity and demonstrate anti-ROS (reactive oxygen species) activity. This research opens up avenues for developing treatments for neurodegenerative diseases using natural compounds (Girich et al., 2020).

properties

CAS RN

60696-52-8

Product Name

Asterriquinone

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3

InChI Key

KMHWTYMNRHJTQG-UHFFFAOYSA-N

SMILES

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O

Canonical SMILES

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O

Other CAS RN

60696-52-8

synonyms

2,5-Dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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